molecular formula C₂₂H₃₇F₃N₁₀O₁₀S₂ B1150395 NGR peptide Trifluoroacetate

NGR peptide Trifluoroacetate

Cat. No.: B1150395
M. Wt: 722.72
InChI Key: CAGKFGHJVVESAR-AAQZBYNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of NGR Peptides as Specific Ligands in Research

Peptides containing the asparagine-glycine-arginine (NGR) motif function as specific ligands that recognize and bind to a particular isoform of aminopeptidase (B13392206) N (APN), also known as CD13. medchemexpress.comaun.edu.egnih.gov This receptor is a multifunctional glycoprotein (B1211001) that is significantly overexpressed on the endothelial cells of angiogenic blood vessels, such as those found in tumors, as well as on the surface of various cancer cells. nih.govmdpi.comresearchgate.net The selective expression of the NGR-binding CD13 isoform in the tumor microenvironment, but not in most healthy tissues, makes it an attractive molecular target for directed research applications. nih.govnih.gov This specificity allows NGR peptides to act as homing agents, guiding conjugated molecules to tumor sites while minimizing interaction with non-target cells. nih.govresearchgate.net

Overview of NGR Peptide Trifluoroacetate (B77799) in Preclinical and Fundamental Investigations

In the laboratory setting, NGR peptide trifluoroacetate is a key tool for fundamental and preclinical investigations, primarily within oncology research. medchemexpress.commedchemexpress.commedchemexpress.com Its principal application is as a targeting component in drug delivery systems. mdpi.combenthamdirect.com Researchers conjugate the NGR peptide to various functional molecules to assess targeted effects.

Preclinical studies have explored its use in several capacities:

Targeted Imaging: The peptide is linked to imaging agents, including radioisotopes like Gallium-68, Technetium-99m, and Copper-64, for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.netmdpi.comnih.gov These conjugates allow for non-invasive visualization of CD13-expressing tumors in animal models. nih.govmdpi.com

Targeted Therapeutics: The NGR motif has been attached to cytotoxic drugs, such as doxorubicin (B1662922) and daunomycin, and to therapeutic proteins like tumor necrosis factor-alpha (TNF-α). mdpi.complos.orgmdpi.com This approach aims to concentrate the therapeutic agent at the tumor site, which could enhance its efficacy.

Nanoparticle Delivery Systems: NGR peptides are used to coat the surface of liposomes and other nanoparticles. mdpi.comnih.govnih.gov This modification is designed to improve the delivery of encapsulated agents to the tumor vasculature. mdpi.com

The trifluoroacetate salt form of the peptide is a consequence of its synthesis and purification, typically involving trifluoroacetic acid (TFA) for cleavage from the solid-phase resin. nih.gov This form is stable and suitable for creating the aqueous solutions used in these research investigations. glpbio.com

Historical Development and Key Discoveries in NGR Peptide Research

The NGR motif was first identified through in vivo phage display, a powerful technique used to discover peptide ligands for specific biological targets. nih.govfrontiersin.org In seminal experiments, a library of bacteriophages, each displaying a unique peptide sequence on its surface, was injected into tumor-bearing mice. nih.govnih.gov After a period of circulation, researchers isolated phages that had "homed" to and accumulated in the tumor tissue. nih.gov Sequence analysis of these tumor-homing phages revealed the prevalence of the Asn-Gly-Arg (NGR) motif, establishing it as a key sequence for targeting the tumor vasculature. mdpi.comnih.gov

Following its initial discovery, the NGR motif has been incorporated into various molecular scaffolds to enhance its properties for research applications. The evolution of these variants has been driven by the need to improve stability, binding affinity, and targeting specificity.

Cyclic vs. Linear Peptides: While initially studied in linear forms, cyclic NGR peptides were soon developed. mdpi.comnih.gov Cyclization, often achieved by introducing cysteine residues to form a disulfide bridge (e.g., CNGRC) or through an amide bond (e.g., cKNGRE), confers greater structural rigidity. nih.govacs.org This conformational constraint often leads to increased resistance to enzymatic degradation and can result in higher binding affinity for the CD13 receptor. nih.govacs.org For example, studies comparing TNF-α conjugated to cyclic CNGRC versus linear GNGRG found the cyclic version to have significantly higher antitumor activity in preclinical models. mdpi.com

Influence of Flanking Residues: Research has demonstrated that the amino acids surrounding the core NGR sequence play a critical role in modulating its interaction with CD13. acs.orgacs.org By screening libraries of NGR peptides with different flanking residues, investigators have identified sequences with enhanced binding affinity and specificity for CD13-positive cells. acs.orgacs.org

The NGR-to-isoDGR Conversion: A pivotal discovery in NGR peptide research was the observation that the asparagine (Asn) residue in the NGR motif can undergo spontaneous, non-enzymatic deamidation to form an isoaspartate (isoDGR) residue. nih.govnih.gov5z.com This structural rearrangement creates a new ligand that is recognized by RGD-binding integrins, such as αvβ3, which are also highly expressed in the tumor neovasculature. nih.govresearchgate.net This NGR-to-isoDGR transition effectively creates a dual-targeting agent, capable of binding to both CD13 and integrins, thereby providing a potential mechanism for enhanced tumor homing. plos.org5z.com

Table 1: Selected NGR Peptide Variants in Research

Table 2: Examples of this compound Applications in Preclinical Studies

Table of Mentioned Compounds

Properties

Molecular Formula

C₂₂H₃₇F₃N₁₀O₁₀S₂

Molecular Weight

722.72

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H36N10O8S2.C2HF3O2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34;3-2(4,5)1(6)7/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25);(H,6,7)/t9-,10-,11-,12-;/m0./s1

InChI Key

CAGKFGHJVVESAR-AAQZBYNGSA-N

SMILES

C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Ii. Molecular and Structural Characteristics of Ngr Peptide Trifluoroacetate Relevant to Research

Chemical Composition and Core Asn-Gly-Arg (NGR) Motif

NGR peptide trifluoroacetate (B77799) is a salt composed of a peptide containing the core amino acid sequence Asparagine-Glycine-Arginine (Asn-Gly-Arg or NGR) and a trifluoroacetate counterion. The NGR motif is a key functional element, recognized for its ability to home in on the vasculature of tumors. researchgate.netnih.gov This targeting capability stems from the motif's interaction with aminopeptidase (B13392206) N (APN/CD13), a receptor that is often overexpressed on the endothelial cells of angiogenic blood vessels in tumors. nih.govmdpi.comnih.gov This specific binding allows for the targeted delivery of therapeutic agents or imaging probes to cancerous tissues. researchgate.netnih.gov

The precise chemical formula and molecular weight of NGR peptide trifluoroacetate can vary depending on the full sequence of the peptide. For a representative cyclic NGR peptide, such as CNGRCG, the molecular details are as follows:

PropertyValue
Molecular FormulaC₂₂H₃₇F₃N₁₀O₁₀S₂
Molecular Weight722.72 g/mol

This table presents the molecular formula and weight for a specific cyclic NGR peptide (CNGRCG) as a trifluoroacetate salt.

Influence of the Trifluoroacetate Counterion in Research Contexts

The trifluoroacetate (TFA) anion is not merely an inert component of the peptide salt; it has significant implications for research applications that must be carefully considered.

Contrary to being biologically inert, the trifluoroacetate counterion can exert its own biological effects, which may confound experimental results. nih.govbiorxiv.orgbiorxiv.org Research has indicated that TFA can interfere with biological assays and, in some instances, inhibit cell proliferation or exhibit toxicity. nih.govgenscript.com Studies have shown that TFA can induce T-cell responses and promote the production of pro-inflammatory cytokines. nih.gov A 1999 study found that trifluoroacetate can inhibit the proliferation of osteoblasts and chondrocytes in cell culture. genscript.com More recent preclinical studies have even suggested that TFA can reduce plasma lipid levels and affect the development of atherosclerosis in mice by activating peroxisome proliferator-activated receptor (PPAR)-alpha. biorxiv.orgbiorxiv.org These findings underscore the critical need for researchers to be aware of the potential for TFA to contribute to the observed biological effects in both in vitro and in vivo systems. biorxiv.orgbiorxiv.orgnih.gov

Research AreaObserved Potential Effect of Trifluoroacetate (TFA)
In Vitro Cell AssaysInhibition of cell growth/proliferation (e.g., osteoblasts, chondrocytes). nih.govgenscript.com
ImmunologyInduction of T-cell responses and enhancement of pro-inflammatory cytokine production. nih.gov
In Vivo (Preclinical)Alteration of plasma lipid levels and atherosclerosis development. biorxiv.orgbiorxiv.org

This table summarizes some of the documented potential biological activities of the trifluoroacetate counterion in research settings.

Given the potential for TFA to influence experimental outcomes, its accurate quantification in peptide samples is crucial. Several analytical techniques are employed for this purpose:

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR): This method is highly specific for fluorine-containing compounds and can be used for direct quantification of TFA. mdpi.comnih.gov

Ion Chromatography (IC): IC is a sensitive and automatable method for separating and quantifying anions like trifluoroacetate, acetate, and fluoride (B91410) in peptide formulations. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with an Evaporative Light-Scattering Detector (ELSD), can be used to quantify TFA residuals. mdpi.com

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR, particularly Attenuated Total Reflectance (ATR) FT-IR, can be used to monitor and estimate the removal of TFA by observing specific vibrational bands. mdpi.comtoxicdocs.org

Capillary Electrophoresis (CE): CE is another technique that has been tested for its utility in determining counter-ion content in synthetic peptides. researchgate.net

MethodPrincipleApplication Notes
¹⁹F-NMR Detects and quantifies fluorine nuclei.Highly specific and quantitative for TFA. mdpi.comnih.gov
Ion Chromatography (IC) Anion-exchange separation with conductivity detection.Sensitive method for determining TFA and other anions. thermofisher.com
HPLC-ELSD Chromatographic separation followed by light scattering detection.Validated method for TFA quantification. mdpi.com
FT-IR Measures infrared absorption to identify functional groups.Can be used to monitor the presence and removal of TFA. mdpi.comtoxicdocs.org
Capillary Electrophoresis Separation based on electrophoretic mobility.Tested for determination of various counter-ions. researchgate.net

This table compares common methodologies used for the quantification of trifluoroacetate in peptide samples.

Conformations and Structural Modifications of NGR Peptides for Enhanced Research Utility

The conformation of the NGR peptide plays a significant role in its biological activity and stability.

Linear NGR peptides have been extensively studied for their tumor-homing properties. nih.gov However, their linear structure can be susceptible to degradation. For instance, peptides with an N-terminal asparagine can undergo intramolecular reactions that lead to the formation of non-functional ring compounds. nih.gov Despite this, studies have shown that a bent geometry involving the glycine (B1666218) and arginine residues is thermodynamically favored in the linear form, which is believed to be crucial for its tumor-targeting ability. nih.gov The residues flanking the core NGR motif in linear peptides can also contribute significantly to the binding affinity and specificity for the CD13 receptor. nih.govacs.org

Cyclic NGR Peptide Structures

The biological activity and stability of peptides are profoundly influenced by their three-dimensional conformation. For the Asn-Gly-Arg (NGR) motif, constraining the peptide into a cyclic structure is a common strategy to enhance its properties by reducing conformational freedom. nih.govnih.govmdpi.com This pre-organization of the peptide backbone can lead to improved receptor selectivity and binding affinity by minimizing the entropic penalty upon binding. nih.govmdpi.com Cyclization also offers protection against degradation by exopeptidases, which target the N- and C-termini of linear peptides. novoprolabs.comnih.gov Various chemical strategies are employed to achieve cyclization, resulting in distinct structural and functional characteristics.

The most common method for cyclizing NGR peptides involves the formation of a disulfide bond between two cysteine (Cys) residues strategically placed at the ends of the core sequence, creating structures like CNGRC. nih.govresearchgate.net This covalent bridge is formed by the oxidation of the thiol groups on the cysteine side chains. nih.govlifetein.com The resulting disulfide bond is a key component of the three-dimensional structure of many natural proteins, where it serves to stabilize the native conformation. lifetein.com

In the context of NGR peptides, the disulfide bridge imparts significant rigidity to the molecular scaffold. mdpi.comresearchgate.net This structural constraint is critical for receptor interaction, with studies showing that cyclic NGR peptides can bind to their target, aminopeptidase N (CD13), with higher efficiency than their linear counterparts. nih.gov The constrained loop structure helps to orient the NGR motif in a conformation that is optimal for receptor recognition. The synthesis of these peptides typically involves the assembly of the linear precursor, followed by oxidation of the thiol groups to form the disulfide bridge. nih.gov

While disulfide bridges are prevalent, alternative cyclization methods are utilized to overcome certain limitations, such as the potential for reduction of the disulfide bond in biological environments. These strategies yield cyclic NGR peptides with different physicochemical properties.

Amide Bond Cyclization: This approach creates a "head-to-tail" or "side-chain-to-tail" macrocycle by forming a stable amide bond. nih.govscispace.com An example is the c[KNGRE]-NH2 peptide, where an amide linkage is formed between the side chain of a lysine (B10760008) (Lys) or the N-terminal α-amino group and the side-chain carboxyl group of a glutamic acid (Glu) residue. scispace.comnih.gov This strategy produces a macrocycle of a defined size, which in the case of c[KNGRE]-NH2, contains a 17-atom ring identical in size to the disulfide-bridged c[CNGRC]. scispace.com

Thioether Linkages: Thioether bonds offer a more stable alternative to disulfide bridges, as they are not susceptible to reduction. nih.gov These linkages can be formed between cysteine residues and a scaffold molecule or via other chemical reactions. nih.gov Research indicates that thioether-containing cyclic NGR peptides, such as c[CH2-CO-NGRC]-NH2, possess significantly higher enzymatic stability compared to those with disulfide or amide bonds. nih.gov

Triazole Rings (Click Chemistry): A modern approach to peptide cyclization involves the use of Huisgen's 1,3-dipolar cycloaddition, a "click chemistry" reaction, to form a triazole ring. nih.govnih.gov This method creates a stable, aromatic linkage that is resistant to enzymatic degradation and hydrolysis. The resulting triazole unit acts as a peptide bond isostere, and this strategy allows for the synthesis of novel cyclic NGR analogs with potentially improved stability and pharmacokinetic profiles for research applications. nih.gov

Intrinsic Stability and Transformation Pathways of this compound in Research Media

The NGR sequence is susceptible to spontaneous, non-enzymatic chemical modifications, particularly under physiological conditions (neutral pH, 37°C). nih.govbu.edu These transformations are a critical consideration in research, as they can alter the peptide's structure, charge, and, consequently, its biological target. nih.govbiologists.com

The primary intrinsic instability of the NGR motif is the deamidation of the asparagine (Asn) residue. nih.govresearchgate.net This reaction is a common non-enzymatic post-translational modification in proteins and peptides. bu.edunih.gov The process is initiated by a nucleophilic attack on the carbonyl group of the Asn side chain by the backbone nitrogen atom of the adjacent glycine (Gly) residue. biologists.comresearchgate.netwikipedia.org This intramolecular reaction forms a five-membered succinimide (B58015) (or aspartimide) ring intermediate. nih.govwikipedia.orgresearchgate.net

The rate of this reaction is highly dependent on the identity of the C-terminal flanking amino acid; sequences with small, flexible residues like glycine (Asn-Gly) are particularly prone to rapid deamidation because they allow the peptide backbone to adopt the conformation necessary for the nucleophilic attack. wikipedia.orgnih.gov The succinimide intermediate is unstable in aqueous media and subsequently hydrolyzes, leading to the opening of the ring. bu.edubiologists.com This hydrolysis can occur at two positions, yielding two main products: a standard aspartic acid (Asp) residue or, more commonly, an isoaspartic acid (isoAsp) residue, typically in a ratio of approximately 1:3. nih.govnih.gov

This structural alteration has profound functional consequences. The initial NGR motif is a ligand for aminopeptidase N (CD13). nih.govresearchgate.net However, upon deamidation, the resulting isoDGR motif is recognized by a different class of receptors: RGD-binding integrins, such as αvβ3. nih.govbiologists.comaacrjournals.org The DGR derivative does not show significant binding to either receptor. nih.gov This phenomenon is often referred to as a "receptor switch." nih.gov The molecular scaffold (e.g., cyclic versus linear) of the peptide plays a critical role in the binding affinity of the resulting isoDGR derivative. Research has shown that cyclic isoDGR binds to αvβ3 integrin with an affinity over 100-fold higher than that of linear isoDGR. nih.govaacrjournals.org

Table 1: Relative Receptor Binding Affinities of Cyclic vs. Linear NGR/isoDGR Peptides
Peptide FormTarget ReceptorRelative Binding AffinityReference
Cyclic NGR (e.g., CNGRC)CD13~3-fold higher than linear NGR aacrjournals.org
Linear NGR (e.g., GNGRG)CD13Baseline aacrjournals.org
Cyclic isoDGRαvβ3 Integrin~133-fold higher than linear isoDGR aacrjournals.org
Linear isoDGRαvβ3 IntegrinBaseline aacrjournals.org

In addition to chemical stability, the utility of peptides in research is dependent on their resistance to enzymatic degradation in biological media such as serum. nih.gov Peptides, particularly linear ones, are susceptible to cleavage by proteases. nih.gov Cyclization is a key strategy to enhance enzymatic stability. mdpi.comnovoprolabs.com By eliminating the free N- and C-termini, cyclic peptides are protected from exopeptidases, significantly increasing their half-life in biological fluids. nih.gov

Studies comparing the stability of cyclic and linear NGR peptides have demonstrated the protective effect of the cyclic scaffold. For instance, in human serum at 37°C, the half-life of a cyclic disulfide-bridged NGR peptide was found to be 5 hours, whereas its linear counterpart had a half-life of approximately 3 hours. nih.gov The stability is also highly dependent on the composition of the research medium; the same cyclic peptide showed a much longer half-life of 2 days in HEPES buffer, highlighting the influence of buffer components and enzymes on peptide integrity. nih.gov

Table 2: Half-life of NGR Peptides in Various Research Media at 37°C
PeptideMediumHalf-life (t1/2)Reference
Cyclic NGR (Disulfide-bridged)Human Serum5 hours nih.gov
HEPES Buffer2 days nih.gov
Linear NGRHuman Serum~3 hours nih.gov
HEPES Buffer3.5 days nih.gov

Iii. Receptor Binding and Cellular Mechanisms in Preclinical Research

Aminopeptidase (B13392206) N (CD13) Binding Dynamics

The primary and most well-characterized target of the NGR peptide is Aminopeptidase N, also known as CD13. This cell surface metalloprotease is a key player in tumor angiogenesis and invasion.

Specificity for CD13 Isoforms on Angiogenic Vasculature

The NGR peptide demonstrates a remarkable selectivity for specific isoforms of CD13 that are overexpressed on the surface of endothelial cells within the angiogenic vasculature of tumors. biologists.commdpi.com While CD13 is also found on various normal cells, such as those in the kidney, liver, and prostate, studies have shown that different isoforms exist between healthy and tumor-associated tissues. nih.gov

Research indicates that APN/CD13 is selectively expressed and upregulated in tumor endothelial cells. nih.govsnmjournals.org Immunohistochemical analyses have confirmed that while blood vessels in many normal tissues are essentially negative for CD13, the vasculature within mouse and human tumors, as well as other sites of angiogenesis like the corpus luteum, shows significant CD13 expression. snmjournals.org This differential expression profile allows the NGR peptide to home specifically to the tumor neovasculature, minimizing interaction with established, quiescent blood vessels in healthy organs. mdpi.comsnmjournals.org

CD13 Expression Profiles in Diverse Research Cell Lines

The binding and efficacy of NGR peptides have been extensively studied in vitro using a variety of research cell lines with differing CD13 expression levels. These studies are crucial for elucidating the peptide's mechanism of action. Flow cytometry and other analytical techniques have been used to characterize these expression profiles, confirming the suitability of certain lines for preclinical research.

For instance, the human fibrosarcoma cell line HT-1080 and Human Umbilical Vein Endothelial Cells (HUVEC) are well-documented as being CD13-positive. nih.govacs.org Conversely, cell lines such as the human colon adenocarcinoma HT-29 and breast cancer lines MDA-MB-231 and MDA-MB-435 are characterized by low to negligible CD13 expression. nih.govacs.org Studies in hepatocellular carcinoma (HCC) have also shown that different HCC cell lines exhibit varying levels of CD13 expression, which can correlate with their metastatic potential. The table below summarizes the CD13 expression status of several commonly used research cell lines.

Cell LineCell TypeCD13 Expression StatusReference
HT-1080Human FibrosarcomaPositive nih.govacs.org
HUVECHuman Umbilical Vein Endothelial CellsPositive nih.gov
HT-29Human Colon AdenocarcinomaNegative nih.gov
MDA-MB-231Human Breast AdenocarcinomaNegative nih.govacs.org
MDA-MB-435Human Melanoma (historically misidentified as breast cancer)Negative nih.govacs.org

Molecular Recognition and Binding Kinetics Studies

The affinity and stability of the NGR peptide's binding to CD13 are influenced by its molecular structure. Research has shown that a cyclic conformation, often achieved through a disulfide bridge (e.g., CNGRC), enhances binding efficiency. researchgate.net This constrained structure is thought to optimize the presentation of the NGR motif for interaction with the receptor. researchgate.net Furthermore, the amino acid residues flanking the core NGR sequence play a significant role in modulating binding affinity, with studies identifying novel NGR peptides that exhibit up to five times higher binding to CD13-positive cells compared to the lead sequence. nih.govacs.org

Binding kinetics have been quantified in competitive cell-based assays. For example, a novel NGR-containing peptide, NOTA-G₃-NGR, was shown to inhibit the binding of a radiolabeled NGR tracer to CD13 receptors on HT-1080 cells in a dose-dependent manner. The table below presents the half-maximal inhibitory concentration (IC₅₀) value from this study, which indicates the concentration of the peptide required to displace 50% of the tracer, providing a measure of its binding affinity.

Peptide ConjugateTarget ReceptorCell LineIC₅₀ Value (nM)Reference
NOTA-G₃-NGRCD13HT-108074.69 ± 3.91 nih.gov

Integrin Receptor Interactions via isoDGR Formation

A fascinating aspect of the NGR peptide's pharmacology is its ability to undergo a spontaneous, non-enzymatic rearrangement to form an isoaspartate-glycine-arginine (isoDGR) motif. nih.gov This process occurs through the deamidation of the asparagine (N) residue, which proceeds via a succinimide (B58015) intermediate. acs.orgnih.gov This molecular transformation results in a "receptor switch," as the newly formed isoDGR motif is a recognized ligand for RGD-binding integrins, which are also key players in angiogenesis and tumor metastasis. biologists.comnih.gov

Affinity for Specific Integrin Subtypes (e.g., αvβ3, αvβ5)

The isoDGR motif mimics the well-known arginine-glycine-aspartate (RGD) sequence, allowing it to bind to several integrin subtypes that are overexpressed on tumor and endothelial cells. biologists.com Preclinical studies have confirmed that the cyclic isoDGR peptide binds to αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 integrins. nih.gov

The binding affinity, however, varies among these subtypes. Competitive binding experiments have demonstrated that the cyclic isoDGR motif has the highest affinity for αvβ3 integrin. nih.gov The affinity for αvβ3 is reported to be over 100-fold higher than that for linear isoDGR and 10- to 100-fold greater than its affinity for the other integrin subtypes tested. nih.gov This preferential binding is critical, as αvβ3 integrin is a well-established marker of angiogenic vessels and aggressive tumors. mdpi.com

Characterization of Dual-Targeting Capabilities

The NGR-to-isoDGR transition endows NGR peptide-based compounds with a unique dual-targeting capability. nih.gov Initially, the NGR peptide can home to the tumor neovasculature by binding to the CD13 isoform expressed on angiogenic endothelial cells. researchgate.net Subsequently, as the peptide undergoes deamidation, it can engage with RGD-binding integrins, such as αvβ3, in the same microenvironment. nih.gov

This ability to bind to two distinct and functionally important receptor systems (CD13 and integrins) makes the NGR peptide a powerful vector for the targeted delivery of therapeutic agents. nih.gov This dual-action mechanism can potentially enhance therapeutic efficacy by targeting multiple pathways involved in tumor growth and angiogenesis simultaneously. snmjournals.org The development of heterodimeric tracers, such as ⁶⁸Ga-NGR-RGD, which are designed to target both CD13 and integrin αvβ3 from the outset, further underscores the scientific interest in this dual-targeting strategy for improved tumor imaging and therapy. snmjournals.org

Conformational Requirements for Integrin Binding

The interaction between NGR peptides and integrins is a nuanced process governed by specific conformational and structural features. While the primary receptor for the NGR motif is aminopeptidase N (APN/CD13), a key aspect of its biology involves a spontaneous chemical modification that allows it to bind to a different class of receptors, the integrins. nih.gov

A critical event enabling this dual receptor recognition is the non-enzymatic deamidation of the asparagine (Asn) residue within the NGR sequence. nih.gov This process involves the formation of a succinimide ring intermediate, which is then hydrolyzed to yield either aspartyl (DGR) or, more significantly, isoaspartyl (isoDGR) derivatives. nih.gov The resulting isoDGR motif is a potent ligand for several RGD-binding integrins, which are crucial mediators of tumor angiogenesis, cell invasion, and metastasis. nih.govnih.gov This NGR-to-isoDGR rearrangement effectively transforms the peptide into a dual-acting agent capable of targeting both CD13 and specific integrins, such as αvβ3 and α5β1. nih.govnih.gov

The conformation of the peptide backbone plays a significant role in its binding affinity and specificity. Cyclization, for instance, is a common strategy to constrain the peptide's structure and enhance its biological activity. Cyclic NGR peptides, such as those containing a disulfide bridge (e.g., c[CNGRC]-NH₂) or a thioether bond, have been synthesized and evaluated. nih.gov However, the impact of cyclization can be cell-type specific. For example, some studies have shown that adenoviruses engineered with linear NGR sequences transduce certain cells more efficiently than those with cyclic NGR peptides. Conversely, ads with cyclic peptides were more efficient in transducing cells expressing both CD13 and αvβ3 integrin. nih.gov

Table 1: Factors Influencing NGR Peptide Binding to Integrins
FactorDescriptionSignificanceReference
NGR to isoDGR ConversionSpontaneous deamidation of the Asparagine (Asn) residue to form an isoaspartyl (isoDGR) derivative.Creates a ligand for RGD-binding integrins (e.g., αvβ3, α5β1), enabling dual targeting of CD13 and integrins. nih.gov
Peptide Conformation (Cyclization)The three-dimensional structure of the peptide, often constrained by cyclization (e.g., disulfide bonds).Affects binding affinity and specificity. The effect can be dependent on the specific cell type and its receptor expression profile. nih.govnih.gov
Divalent CationsMetal ions (e.g., Mg²⁺, Mn²⁺) present in the integrin's Metal Ion-Dependent Adhesion Site (MIDAS).Essential for coordinating the acidic residue of the peptide ligand (Asp or isoAsp) to the integrin. nih.govacs.org
Integrin Activation StateIntegrins exist in different conformations (bent/inactive vs. extended/active) that have varying affinities for ligands.The active, extended conformation has a higher affinity for binding ligands like isoDGR. nih.govnih.gov

Cellular Internalization and Intracellular Trafficking Pathways

Following binding to its cell-surface receptors, primarily APN/CD13, the NGR peptide and its conjugates are internalized by the target cell. nih.gov Preclinical research indicates that this uptake occurs via receptor-mediated endocytosis (RME), a well-established cellular process for the selective import of extracellular molecules. nih.govnih.gov

RME is initiated by the binding of the ligand (the NGR peptide) to its specific receptor on the plasma membrane. wikipedia.org This binding event triggers the recruitment of adaptor proteins and clathrin to the inner surface of the membrane, leading to the formation of a clathrin-coated pit. wikipedia.org The pit then invaginates and pinches off from the membrane, a process facilitated by proteins like dynamin, to form a clathrin-coated vesicle within the cytoplasm. wikipedia.org This vesicle transports the NGR peptide-receptor complex into the cell. nih.gov

Once inside the cell, the clathrin coat is shed, and the vesicle typically fuses with an early endosome, which acts as a primary sorting station. nih.govwikipedia.org The acidic environment of the endosome can facilitate the dissociation of the ligand from its receptor. mdpi.com From the endosome, the internalized cargo can be sorted to various intracellular destinations. wikipedia.org This targeted internalization mechanism is a key feature exploited in drug delivery systems, where NGR peptides are used to shuttle cytotoxic agents or imaging probes specifically into tumor cells or angiogenic endothelial cells. mdpi.com

After internalization via the endosomal pathway, the NGR peptide and its associated cargo are trafficked to different subcellular compartments, a process that is crucial for their ultimate biological effect. The specific destination within the cell can depend on the nature of the conjugate and the cell type being studied.

In studies using NGR-conjugated liposomal drug delivery systems, the cargo has been observed to follow the endo-lysosomal pathway. For instance, when doxorubicin (B1662922) was encapsulated in NGR-targeted liposomes and administered to APN/CD13-expressing tumor cells, the complex was internalized through the endosomal pathway. nih.gov Subsequently, the liposome (B1194612) is thought to break down within the acidic environment of late endosomes or lysosomes, releasing the doxorubicin, which can then translocate to its site of action, the nucleus. nih.gov The release of the drug is often pH-sensitive, being more pronounced in the acidic conditions of endosomes and lysosomes (pH 5.0-6.5) compared to the neutral pH of the bloodstream (pH 7.4). mdpi.com

Other research has explored the fate of NGR peptides fused to proteins. In one study, an NGR peptide was fused to a 15 kDa fragment of actin. nih.gov Following internalization into HeLa and HepG2 cells, the NGR-actin fusion protein was found to bind to cytoskeletal proteins, suggesting that the NGR moiety successfully delivered the actin fragment to the cytoplasm where it could interact with its intracellular target. nih.gov This demonstrates that the NGR peptide can facilitate the delivery of protein cargo to specific non-nuclear compartments.

Table 2: Intracellular Fate of NGR-Conjugates in Research Models
NGR ConjugateCell ModelObserved Intracellular LocalizationTrafficking PathwayReference
NGR-Liposomal DoxorubicinAPN/CD13-expressing tumor cellsEndosomes, Lysosomes, Nucleus (for released Doxorubicin)Receptor-mediated endocytosis followed by endo-lysosomal trafficking and drug release. nih.gov
NGR-Actin (15 kDa fragment)HeLa, HepG2 cellsCytoplasm (binding to cytoskeleton)Receptor-mediated endocytosis followed by endosomal escape/release into the cytoplasm. nih.gov

Role of NGR Peptide Trifluoroacetate (B77799) in Modulating Cellular Processes

The binding and internalization of NGR peptides trigger downstream signaling events that can significantly alter cellular behavior. In preclinical models, NGR peptide trifluoroacetate has been shown to modulate key processes involved in tumor progression, including angiogenesis, cell migration, and adhesion.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The receptor for the NGR peptide, APN/CD13, is known to be upregulated on angiogenic endothelial cells and plays a role in regulating blood vessel formation. nih.govmdpi.com Consequently, targeting this receptor with NGR peptides can interfere with the angiogenic process.

In vitro angiogenesis assays, such as the tubule formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), are standard methods to study the pro- or anti-angiogenic potential of compounds. Research on NGR-hTNF, a conjugate of the NGR peptide and human tumor necrosis factor, demonstrated a direct anti-angiogenic effect. nih.gov When HUVECs were treated with NGR-hTNF, there was a marked reduction in both the total length and the number of tubule-like structures formed compared to treatment with hTNF alone. nih.govmdpi.com This suggests that the NGR-mediated targeting to CD13 enhances the anti-angiogenic activity of the cytokine. nih.govmdpi.com The mechanism is thought to involve the impairment of pro-survival signaling pathways (such as Ras, Erk, and Akt) in endothelial cells, leading to decreased cell survival and an increase in apoptosis. nih.govmdpi.com

Cell migration and adhesion are fundamental processes that are often dysregulated in cancer, facilitating invasion and metastasis. The receptors targeted by NGR peptides and their isoDGR derivatives—CD13 and integrins—are deeply involved in these activities. nih.gov

CD13 itself has been implicated in extracellular matrix degradation, cell migration, and tumor invasion. nih.gov Therefore, ligands that bind to CD13 could potentially modulate these functions. Furthermore, the conversion of NGR to isoDGR allows for interaction with RGD-binding integrins, which are central players in cell adhesion to the extracellular matrix (ECM). nih.gov These integrins connect the ECM to the cell's internal cytoskeleton, providing the traction necessary for cell movement. nih.gov

Preclinical studies have shown that linear NGR-containing peptides can inhibit the adhesion of endothelial cells to components of the extracellular matrix. nih.gov This effect is presumed to be related to peptide-integrin interactions, where the peptide competes with ECM proteins for binding to integrins on the cell surface. nih.gov By blocking these interactions, NGR peptides can interfere with the ability of cells to adhere and migrate, which are essential steps in both angiogenesis and tumor cell invasion. researchgate.net

Iv. Synthetic Strategies and Chemical Conjugation for Research Applications

Solid-Phase Peptide Synthesis (SPPS) Techniques for NGR Peptide Trifluoroacetate (B77799)

Solid-phase peptide synthesis (SPPS) is the predominant method for producing NGR peptides, offering high efficiency and the ability to generate purified peptides in substantial quantities. lcms.czresearchgate.net

Fmoc/tBu Chemistry and Protective Group Strategies

The most widely adopted strategy for SPPS is based on the orthogonal 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) protection scheme. seplite.comcsic.es This methodology relies on the use of a base-labile Fmoc group for the temporary protection of the α-amino group of the growing peptide chain and acid-labile protecting groups for the reactive side chains of the amino acids. altabioscience.compeptide.com

The synthesis cycle involves two main steps:

Fmoc Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free amine for the next coupling step. researchgate.netchempep.com

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent (e.g., HATU, HBTU) and added to the resin, forming a new peptide bond with the deprotected N-terminus of the resin-bound peptide. researchgate.net

Proper protection of amino acid side chains is critical to prevent unwanted side reactions. altabioscience.com For the NGR sequence, specific protective groups are employed. The side chain of Arginine (Arg) contains a highly basic guanidinium (B1211019) group, which requires a robust acid-labile protecting group such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). csic.esnih.gov The carboxamide side chain of Asparagine (Asn) is typically protected with a Trityl (Trt) group to prevent side reactions and improve solubility. seplite.compeptide.com Glycine (B1666218) (Gly) does not have a side chain and thus requires no protection.

Table 1: Common Side-Chain Protecting Groups in Fmoc/tBu SPPS for NGR and Related Amino Acids
Amino AcidSide-Chain Functional GroupCommon Protecting Group(s)Deprotection Condition
Asparagine (Asn)AmideTrityl (Trt)Strong Acid (e.g., TFA) peptide.comiris-biotech.de
Arginine (Arg)GuanidiniumPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Strong Acid (e.g., TFA) csic.esiris-biotech.de
Cysteine (Cys)ThiolTrityl (Trt), Acetamidomethyl (Acm)Acid (Trt); Iodine or Silver salts (Acm) peptide.comiris-biotech.de
Lysine (B10760008) (Lys)Aminetert-Butoxycarbonyl (Boc)Strong Acid (e.g., TFA) iris-biotech.de
Glutamic Acid (Glu)Carboxylic Acidtert-Butyl ester (OtBu)Strong Acid (e.g., TFA) iris-biotech.de

Resin Cleavage and Purification Methodologies

Upon completion of the peptide sequence assembly, the peptide must be cleaved from the solid support resin, and all side-chain protecting groups must be removed. In the Fmoc/tBu strategy, this is typically accomplished in a single step using a strong acid solution. thermofisher.com

The most common reagent for this global deprotection is trifluoroacetic acid (TFA). wpmucdn.com During this process, the acid-labile protecting groups (e.g., Pbf, Trt, tBu) are cleaved, generating highly reactive carbocations. To prevent these cations from causing unwanted modifications to sensitive amino acid residues, "scavengers" are added to the TFA to create a "cleavage cocktail". wpmucdn.comiris-biotech.de Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), which effectively trap these reactive species. iris-biotech.denih.gov A widely used formulation is "Reagent B," which contains TFA, phenol, water, and TIS. wpmucdn.compeptide.com

After cleavage, the crude peptide is typically precipitated from the acidic solution using cold diethyl ether, washed, and then dried. iris-biotech.de The resulting crude product contains the desired full-length peptide along with various impurities such as truncated or deletion sequences. researchgate.net Purification is overwhelmingly achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.cz This technique separates the peptide from impurities based on hydrophobicity, yielding a highly pure product. researchgate.netnih.gov The mobile phases used in RP-HPLC often contain TFA as an ion-pairing agent, which is why the final, lyophilized peptide is obtained as a trifluoroacetate salt. lcms.cz

Design and Synthesis of Cyclic NGR Peptide Scaffolds

To enhance biological stability and binding affinity, linear NGR peptides are often cyclized. nih.govresearchgate.net Cyclization constrains the peptide's conformation, which can reduce the entropic penalty of binding to its receptor and increase resistance to enzymatic degradation.

Methods for Disulfide Bond Formation

A common strategy for cyclization involves introducing cysteine residues at the N- and C-termini of the NGR sequence (e.g., CNGRC). The formation of a disulfide bond between the two cysteine thiol groups creates a cyclic structure. mdpi.com The synthesis of these peptides first involves the assembly of the linear precursor using SPPS, with the cysteine side chains protected by groups like Trt. scispace.com Following cleavage from the resin, the linear peptide is subjected to an oxidation reaction under dilute conditions and slightly alkaline pH (e.g., pH 8.1 in Tris buffer), often through simple air oxidation, to facilitate intramolecular disulfide bridge formation. scispace.comnih.gov This method is effective but can be susceptible to reduction in biological environments.

Development of Permanently Cyclized NGR Peptides

To overcome the potential instability of disulfide bonds, more robust, permanent cyclization methods have been developed. These create chemically and enzymatically stable cyclic NGR scaffolds. nih.govresearchgate.net

Amide Bond Cyclization: A stable peptide bond is formed, either "head-to-tail" between the N- and C-termini or between the side chains of appropriately placed amino acids, such as lysine and glutamic acid (e.g., in c[KNGRE]). researchgate.netscispace.com This is achieved using standard peptide coupling reagents in solution or on-resin. scispace.comqyaobio.comebrary.net

Thioether Linkage: A stable thioether bond can be formed, for example, by reacting a cysteine residue with an N-terminal chloroacetyl group. scispace.comresearchgate.netnih.gov This creates a non-reducible cyclic structure that is significantly more stable than a disulfide bridge. researchgate.net

Triazole Formation (Click Chemistry): The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne group incorporated into the peptide sequence forms a highly stable triazole ring. nih.gov This "click chemistry" reaction is efficient and can be performed while the peptide is still attached to the resin. nih.gov

Table 2: Comparison of Cyclization Strategies for NGR Peptides
Cyclization MethodBond TypeKey ReactantsRelative StabilityTypical Synthetic Approach
Disulfide BridgeDisulfide (S-S)Two Cysteine residuesModerate (Reducible)Oxidation of linear precursor in solution scispace.comnih.gov
Amide CyclizationAmide (CO-NH)N-terminus & C-terminus, or Lys & Glu/Asp side chainsHigh (Enzymatically stable)Peptide coupling reaction in solution or on-resin scispace.comnih.gov
Thioether LinkageThioether (S-C)Cysteine & Haloacetyl groupVery High (Non-reducible)Nucleophilic substitution in solution scispace.comnih.gov
Triazole FormationTriazole RingAzide & Alkyne groupsVery High (Chemically inert)Copper-catalyzed cycloaddition on-resin or in solution nih.gov

Conjugation Chemistries for Research Probes and Delivery Systems

The NGR peptide's targeting ability is harnessed by conjugating it to various molecular entities for research and therapeutic applications. nih.govelte.hu Conjugation chemistry is chosen based on the functional groups available on the peptide and the molecule to be attached.

Fluorescent Probes: For cellular imaging and binding studies, NGR peptides are often labeled with fluorescent dyes like fluorescein (B123965). A common method involves reacting an N-hydroxysuccinimide (NHS) ester of the dye with a primary amine on the peptide, such as the N-terminus or the side chain of a lysine residue, to form a stable amide bond. nih.gov

Drug Delivery Systems: NGR peptides are conjugated to the surface of nanoparticles and liposomes to direct them to tumor sites. nih.govunina.itnih.gov One strategy involves forming an amide bond between the peptide and a carboxyl-terminated polyethylene (B3416737) glycol (PEG) spacer that is already linked to a lipid (e.g., DSPE-PEG-COOH), which is then incorporated into the liposome (B1194612) formulation. nih.govmdpi.com Non-covalent functionalization is also possible, for instance, by modifying the peptide with a palmitoyl (B13399708) lipid chain that integrates into the nanoparticle matrix through hydrophobic interactions. unina.itresearchgate.net

Peptide-Drug Conjugates (PDCs): Cytotoxic drugs, such as daunorubicin (B1662515), have been directly conjugated to cyclic NGR peptides. nih.govnih.govresearchgate.net These conjugates can be designed with enzyme-labile linkers (e.g., a GFLG sequence) that are stable in circulation but are cleaved by lysosomal enzymes within the target cell to release the active drug. nih.govplos.org Stable linkages, such as oxime bonds, are also used to connect the drug to the peptide construct. nih.gov

Table 3: Conjugation Chemistries for NGR Peptide Applications
ApplicationConjugated MoietyCommon Conjugation ReactionLinkage Formed
Fluorescent ImagingFluorescein, Oregon GreenNHS ester acylation of an amineAmide nih.gov
Targeted Drug DeliveryLiposomes, Polymeric NanoparticlesCarbodiimide-mediated coupling (e.g., EDC/NHS)Amide nih.gov
Peptide-Drug ConjugatesDaunorubicin, Doxorubicin (B1662922)Oxime ligation (aminooxy group + ketone)Oxime nih.gov
PET/SPECT ImagingChelating agents (e.g., DOTA, NOTA) for radiometalsNHS ester acylation or isothiocyanate reactionAmide or Thiourea

Linker Design and Attachment Strategies (e.g., Oxime Linkage, Cleavable Spacers)

The connection between the NGR peptide and its cargo is a critical determinant of the conjugate's stability, specificity, and biological activity. Linker design involves selecting a chemical bridge that can be stable in circulation but may allow for the release of the payload under specific conditions within the target microenvironment.

Oxime Linkage: A notable strategy for conjugating cytotoxic agents like daunorubicin to cyclic NGR peptides is through an oxime linkage. nih.govbeilstein-journals.org This bond is formed between an aminooxyacetyl (Aoa) group and the drug. nih.gov The oxime linkage is advantageous due to its stability in human plasma compared to other bonds like esters, which can be prematurely cleaved. nih.gov

Cleavable Spacers: To facilitate the release of a conjugated molecule within the target cell, enzyme-cleavable spacers are often incorporated. A commonly used sequence is the GFLG (Gly-Phe-Leu-Gly) tetrapeptide. nih.govbeilstein-journals.org This spacer is specifically designed to be cleaved by lysosomal enzymes, such as Cathepsin B, which are often upregulated in tumor cells. nih.gov Upon cleavage, the drug is released in its active form or as a small, active metabolite. nih.govbeilstein-journals.org For instance, daunorubicin has been conjugated to NGR peptides using a GFLG spacer, ensuring that the cytotoxic agent is released within the lysosome of the target cell. nih.gov

Thioether Linkage: Cyclic NGR peptides can be created using a thioether linkage, which offers greater enzymatic stability compared to disulfide or amide bonds. nih.govelte.hu This enhances the robustness of the peptide scaffold itself before it is conjugated to other molecules.

Linker/Spacer TypeAttachment ChemistryKey FeaturesExample Application
Oxime Linkage Reaction between an aminooxyacetyl (Aoa) group and a carbonyl group. nih.govStable in human plasma. nih.govConjugation of daunorubicin to NGR peptides. nih.govbeilstein-journals.org
GFLG Spacer Standard peptide synthesis.Cleavable by lysosomal enzymes like Cathepsin B. nih.govIntracellular release of daunorubicin from an NGR-drug conjugate. nih.govbeilstein-journals.org
Thioether Linkage Chemical ligation.High enzymatic stability compared to disulfide bonds. nih.govelte.huCreating a stable cyclic NGR peptide scaffold. elte.hu
Glycine Spacers Standard peptide synthesis.Increases flexibility and reduces steric hindrance. elte.huSpacing between a cyclic NGR peptide and a cleavable linker. beilstein-journals.orgelte.hu

Functionalization with Fluorescent Probes for Imaging Research

To visualize and track the biodistribution of NGR peptides and their accumulation in target tissues, they are often functionalized with fluorescent probes. This enables optical imaging studies, providing valuable insights into the peptide's targeting efficiency. nih.gov

The conjugation strategy must attach the fluorescent dye without compromising the peptide's ability to bind to the CD13 receptor. One early approach involved extending the carboxyl terminal of a cyclic NGR peptide with glycine residues and a thioester. A cysteine-functionalized chelator was then coupled via native chemical ligation, and the resulting cysteine was subsequently conjugated with a maleimide-modified fluorescent dye, Oregon Green 488 (OG488). nih.gov

In other research, the N-terminal of NGR peptides has been labeled with fluorescein isothiocyanate (FITC) for use in fluorescence imaging studies. nih.gov More advanced applications have utilized near-infrared (NIR) fluorescent dyes, such as Cy5.5, which are better suited for in vivo imaging due to reduced tissue autofluorescence in the NIR spectrum. dntb.gov.ua These probes can be used to noninvasively image tumor vasculature and monitor biological processes associated with CD13 expression. nih.gov

Fluorescent ProbeConjugation StrategyResearch Application
Oregon Green 488 (OG488) Maleimide modification conjugated to a cysteine residue introduced via native chemical ligation. nih.govOptical imaging of NGR peptide distribution. nih.gov
Fluorescein Isothiocyanate (FITC) Labeling of lysine residues on an NGR-actin fusion protein. nih.govImaging the internalization of NGR-constructs into HeLa and HepG2 cells. nih.gov
Cy5.5 Conjugation to dimeric NGR peptides. dntb.gov.uaNear-infrared fluorescence imaging of CD13 receptor expression in vivo. dntb.gov.ua
Rhodamine B Coupled to the N-terminal of a peptide via microwave-assisted solid-phase synthesis. mdpi.comUsed as a general strategy for creating fluorescent peptide probes to target specific cell types. mdpi.com

Radiolabeling Strategies for Preclinical Imaging (e.g., Gallium-68, Technetium-99m)

Radiolabeling NGR peptides allows for highly sensitive and quantitative preclinical imaging using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.gov These methods provide detailed information on the pharmacokinetics and biodistribution of the peptide conjugates in vivo. nih.gov

PET Imaging with Gallium-68: Gallium-68 (⁶⁸Ga) is a widely used positron-emitting radionuclide for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator system. nih.govresearchgate.net For stable chelation of ⁶⁸Ga, bifunctional chelators are conjugated to the NGR peptide. A common choice is the NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) chelator. nih.govmdpi.com For example, a NOTA-conjugated NGR peptide (NOTA-G₃-NGR) was successfully synthesized and labeled with ⁶⁸Ga, demonstrating specific tumor uptake in preclinical models. nih.govmdpi.com The stability of the ⁶⁸Ga-NOTA system is considered higher than that of other systems like ⁶⁸Ga-DOTA. nih.gov

SPECT Imaging with Technetium-99m: Technetium-99m (⁹⁹mTc) is the most common radionuclide for SPECT imaging. nih.govmdpi.com NGR peptides can be directly labeled with ⁹⁹mTc or labeled via a chelator. nih.govnih.gov Studies have shown that ⁹⁹mTc-labeled NGR peptides can effectively image CD13 expression in tumor-bearing mice, with clear tumor visualization and favorable tumor-to-muscle ratios. nih.govnih.govbohrium.com Both monomeric and dimeric forms of NGR have been labeled with ⁹⁹mTc, with dimeric versions often showing improved tumor uptake and retention. nih.gov

Other radionuclides, such as Copper-64 (⁶⁴Cu) for PET, have also been successfully used to label NGR peptides, offering alternatives with different half-lives and imaging characteristics. mdpi.comnih.govmdpi.com

RadionuclideImaging ModalityChelator/Labeling StrategyKey Research Finding
Gallium-68 (⁶⁸Ga) PETNOTA (e.g., p-SCN-Bn-NOTA) nih.govmdpi.com⁶⁸Ga-NOTA-G₃-NGR showed rapid and specific tumor uptake in a fibrosarcoma mouse model. nih.govmdpi.com
Technetium-99m (⁹⁹mTc) SPECTDirect labeling nih.govnih.gov⁹⁹mTc-NGR demonstrated significant tumor uptake, with the clearest images observed at 8 hours post-injection in a hepatoma model. nih.govnih.govbohrium.com
Copper-64 (⁶⁴Cu) PETDOTA nih.gov⁶⁴Cu-labeled NGR peptides have been used as molecular probes for specific imaging of CD13 expression. nih.govmdpi.com
Rhenium-188 (¹⁸⁸Re) SPECTFusion protein labeling nih.govmdpi.comA ¹⁸⁸Re-labeled NGR-VEGI fusion protein was used for both SPECT imaging and tumor therapy research. nih.gov

Integration with Nanoparticle and Liposomal Formulations for Research Delivery Systems

Integrating NGR peptides into nanoparticle and liposomal formulations is a key strategy for developing targeted drug delivery systems. mdpi.comresearchgate.net These nanocarriers can encapsulate therapeutic agents, protect them from degradation, and improve their pharmacokinetic profiles, while the NGR peptide guides the carrier to CD13-expressing tumor vasculature. mdpi.comwjarr.com

Liposomal Formulations: NGR peptides are typically attached to the surface of liposomes via a polyethylene glycol (PEG) spacer. This is often achieved by including a lipid-PEG-NGR conjugate, such as DSPE-PEG-NGR (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-NGR), in the lipid composition during liposome preparation. mdpi.comtandfonline.comnih.gov The PEG spacer provides a hydrophilic shield that helps to prolong circulation time and allows the NGR peptide to be exposed for target binding. tandfonline.com Research has explored how different lipid compositions (e.g., DPPC, HSPC, SPC) of NGR-modified liposomes can affect drug delivery efficiency and antitumor activity. tandfonline.com For example, dual-modified liposomes incorporating both NGR peptides and photo-sensitive peptides have been developed to enhance cancer cell recognition and uptake upon near-infrared light illumination. tandfonline.comnih.gov

Nanoparticle Formulations: Similar to liposomes, NGR peptides can be conjugated to the surface of various nanoparticles to facilitate active targeting. mdpi.com For instance, doxorubicin has been incorporated into phospholipid nanoparticles surface-modified with an NGR peptide. mdpi.comresearchgate.net The presence of the NGR peptide led to an increase in particle size compared to non-targeted nanoparticles and enhanced the cytotoxic effect on CD13-positive cells. mdpi.comresearchgate.net In other research, biodegradable polymers like polycaprolactone (B3415563) (PCL) have been used to create nanoparticles with NGR peptides via electrospraying, demonstrating a method for manufacturing active targeting delivery systems. georgiasouthern.edu

Formulation TypeNGR Integration MethodKey Research Finding
Liposomes Incorporation of DSPE-PEG-NGR conjugate into the lipid bilayer. mdpi.comtandfonline.comnih.govNGR-modified liposomes composed of a mixture of HSPC and SPC improved targeted drug delivery efficiency to tumors. tandfonline.com
Phospholipid Nanoparticles Conjugation via DSPE-PEG(2000)–NGR. mdpi.comNGR-modified doxorubicin nanoparticles had a particle size of ~50 nm and showed increased apoptosis in target cells. mdpi.comresearchgate.net
Polymer Nanoparticles Co-electrospraying of NGR peptide with a biodegradable polymer (PCL). georgiasouthern.eduElectrospraying produced NGR-PCL nanocapsules sized at 100 nm or less that showed tumor uptake in biodistribution tests. georgiasouthern.edu
Dual-Modified Liposomes Incorporation of DSPE-PEG5000-NGR and DSPE-PEG2000-psCPP. tandfonline.comnih.govDual-modified liposomes (PSP/NGR-L) with a mean size of ~95 nm enhanced cancer cell recognition and specific uptake. tandfonline.comnih.gov

V. Preclinical Research Applications and Methodologies

Molecular Imaging in Preclinical Animal Models

NGR peptides, conjugated with various imaging probes, serve as effective agents for the non-invasive visualization of APN/CD13 expression, which is crucial for studying tumor angiogenesis and progression. nih.govnih.gov Preclinical imaging in animal models is a critical step for evaluating the in vivo behavior, biodistribution, and tumor-targeting efficacy of these peptide-based probes. mdpi.comnih.gov

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality used to visualize biological processes. nih.gov NGR peptides have been labeled with various positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), to create PET tracers for imaging APN/CD13 expression. mdpi.commdpi.com

Research has demonstrated that these radiolabeled NGR peptides can effectively image tumors. For instance, a ⁶⁸Ga-labeled NGR peptide, [⁶⁸Ga]Ga-NOTA-G₃-NGR, showed rapid and specific tumor uptake in mice with HT-1080 fibrosarcoma xenografts. nih.gov MicroPET imaging revealed high tumor-to-background contrast, indicating its potential for diagnosing CD13-positive tumors. nih.gov Studies comparing different radiotracers have found that while both ⁶⁴Cu and ⁶⁸Ga-labeled NGR peptides can be used, ⁶⁸Ga may offer advantages such as lower liver uptake. nih.govmdpi.com

Further studies have explored modifications to the peptide structure to enhance imaging properties. Dimerization of the NGR peptide has been shown to improve binding affinity and tumor retention. nih.gov For example, a study comparing ⁶⁸Ga-labeled dimeric NGR₂ and monomeric RGD peptides in a tumor model co-expressing both CD13 and integrin receptors provided insights into the targeting capabilities of these different peptide constructs. nih.gov

PET Imaging Studies with Radiolabeled NGR Peptides in Preclinical Models
RadiotracerAnimal ModelTumor TypeKey FindingsReference
[⁶⁸Ga]Ga-NOTA-G₃-NGRMouseHT-1080 FibrosarcomaExhibited rapid and specific tumor uptake with high tumor-to-background contrast. nih.gov
[⁶⁸Ga]Ga-iNGR vs. [⁶⁸Ga]Ga-NGRMouseHT-1080 XenograftThe internalizing iNGR peptide showed higher tumor uptake (3.41 ± 0.28 %ID/g at 0.5h) compared to the NGR counterpart (2.68 ± 0.35 %ID/g at 0.5h). mdpi.com
⁶⁴Cu-labeled NGR peptidesMouseVariousSuccessfully used for PET imaging of CD13 receptor expression. nih.govnih.gov

Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique utilized in preclinical research. NGR peptides have been successfully labeled with SPECT radioisotopes like Technetium-99m (⁹⁹mTc). mdpi.comnih.gov

A study involving a ⁹⁹mTc-labeled cyclic NGR peptide ([⁹⁹mTc]Tc-cNGR) for SPECT imaging in a HepG2 hepatoma xenograft mouse model demonstrated significant tumor uptake. nih.govnih.gov The highest tumor uptake was recorded at 3.26 ± 0.63% of the injected dose per gram (%ID/g) at 8 hours post-injection, with a corresponding tumor-to-normal tissue ratio of 7.58 ± 1.92. nih.govnih.gov Biodistribution analysis confirmed dominant renal and hepatic clearance. nih.gov The specificity of the tracer was confirmed in blocking studies where co-injection of excess unlabeled NGR peptide significantly reduced tumor uptake. nih.gov Similar to PET probes, dimeric forms of ⁹⁹mTc-labeled NGR peptides have shown improved pharmacokinetics and higher tumor retention compared to their monomeric counterparts. nih.govresearchgate.net

SPECT Imaging Findings with ⁹⁹mTc-NGR Peptides
RadiotracerAnimal ModelTumor TypeTumor Uptake (%ID/g)Tumor-to-Muscle RatioReference
⁹⁹mTc-cNGRMouseMelanoma2.45 ± 0.28% at 30 min4.23 ± 0.57 at 180 min nih.gov
⁹⁹mTc-NGRMouseHepG2 Hepatoma3.26 ± 0.63% at 8 h7.58 ± 1.92 at 8 h nih.gov

Fluorescence-based imaging offers a non-radioactive method to visualize the biodistribution of NGR peptides. Near-infrared fluorescence (NIRF) imaging, in particular, provides good tissue penetration for in vivo studies in small animals. nih.gov

NGR peptides have been conjugated to fluorescent dyes, such as Cy5.5, for optical imaging. nih.govdntb.gov.ua In a study using HT-1080 tumor-bearing mice, a Cy5.5-labeled dimeric NGR peptide (Cy5.5-NGR₂) was used for NIRF imaging. nih.gov The fluorescence signal in the tumor was clearly visible, reaching maximum intensity at 2 hours post-injection. Quantitative analysis showed a significant tumor-to-muscle signal ratio of 2.65 ± 0.13. This uptake was specific, as co-injection with an excess of unlabeled NGR peptide reduced the ratio to 1.05 ± 0.06. nih.gov Such studies allow for the direct visualization of the peptide's accumulation in tumors and other organs. nih.gov

Magnetic Resonance Imaging (MRI) provides high-resolution anatomical images. To visualize specific molecular targets, contrast agents are required. NGR peptides have been incorporated into the design of targeted MRI contrast agents, often by conjugation to chelators that can bind paramagnetic ions like gadolinium(III). nih.gov

One approach involves creating dual-targeting agents to potentially improve tumor detection rates. A peptide-based MRI contrast agent was developed that combined the NGR motif (targeting APN/CD13) with the RGD (arginine-glycine-aspartic acid) motif, which targets αvβ3 integrins. spandidos-publications.com This dual-targeting agent demonstrated a longitudinal relaxivity (r₁) value of 8.297 mM⁻¹sec⁻¹, approximately double that of the commercially available contrast agent Magnevist, suggesting a potential for enhanced image contrast. spandidos-publications.com In vitro studies confirmed that this agent could target both CD13-overexpressing and αvβ3-overexpressing cancer cells. spandidos-publications.com

In Vitro Studies in Cellular Models

Before in vivo application, the binding characteristics of NGR peptide conjugates are thoroughly evaluated using in vitro cellular models. These studies are essential to confirm the peptide's affinity and specificity for its target receptor, APN/CD13.

A variety of in vitro assays are employed to characterize the interaction between NGR peptides and cancer cells.

Competitive Binding Assays: These assays are used to demonstrate the specificity of the NGR peptide for its receptor. In this setup, the binding of a labeled NGR peptide to CD13-positive cells is measured in the presence and absence of an excess amount of its unlabeled counterpart. A significant reduction in the binding of the labeled peptide in the presence of the unlabeled competitor confirms that the interaction is specific to the binding site. This method has been used to validate the receptor specificity of radiolabeled NGR peptides prior to in vivo imaging. nih.gov

Flow Cytometry: This technique is widely used to quantify the expression of cell surface receptors like CD13 and to measure the binding of fluorescently labeled NGR peptides to cells. researchgate.netnih.gov By analyzing cell populations, researchers can correlate the level of CD13 expression with the intensity of NGR peptide binding. researchgate.netnih.gov For instance, flow cytometry has been used to screen libraries of NGR peptides to identify sequences with improved binding to CD13-positive cells (like HUVEC and HT-1080) and negligible binding to CD13-negative cells. nih.gov Studies have also shown that the inclusion of an NGR peptide in a doxorubicin (B1662922) delivery system increased the percentage of apoptotic cells in CD13-positive cell lines. mdpi.com

Other In Vitro Techniques: Peptide array-whole cell binding assays have been developed for rapid and reliable screening of NGR peptide libraries to identify candidates with higher binding affinity. nih.gov Furthermore, studies comparing monomeric and dimeric NGR peptides have consistently shown that the dimeric constructs exhibit higher binding affinity and cellular uptake in vitro, which is attributed to a multivalency effect. nih.govresearchgate.net This enhanced binding often translates to better tumor targeting in vivo.

Cellular Uptake and Internalization Studies via Microscopy

The investigation of cellular uptake and the subsequent internalization of the NGR (Asn-Gly-Arg) peptide are fundamental to understanding its mechanism of action as a targeting moiety. Microscopy techniques, particularly those employing fluorescence, have been pivotal in visualizing and quantifying these processes.

Confocal microscopy is a widely used method to observe the binding and entry of NGR peptides into target cells. springernature.com This is often achieved by conjugating the peptide to a fluorescent probe. For instance, studies have utilized fluorescent probes like "1,1'-dioctadecyl-3,3,3',3'- tetramethylindocarbocyanine perchlorate" (DiI) loaded into NGR-modified polymers. nih.gov Confocal imaging in such studies demonstrated that the NGR-modified polymer exhibited a more rapid cellular uptake compared to a non-targeted control polymer in the same cell line. nih.gov The internalization process was also observed to be faster in HT-1080 cells, which have higher expression of the receptor aminopeptidase (B13392206) N (APN/CD13), compared to HUVEC cells. nih.gov

Another approach leverages the intrinsic fluorescence of cytotoxic drugs conjugated to the NGR peptide, such as doxorubicin (DOX). nih.gov Fluorescent microscopy can track the NGR-targeted liposomal DOX as it specifically binds to APN/CD13-expressing tumor cells and is internalized via the endosomal pathway. nih.gov Following the breakdown of the liposome (B1194612), the released DOX can be observed localizing within the cell nuclei. nih.gov

In one study, a novel cyclic NGR peptide (cKNGRE) was conjugated to the Oregon Green 488 (OG) fluorescent dye. nih.gov In vitro fluorescence microscopy showed that the cKNGRE-OG conjugate bound to and was actively taken up by CD13-positive cancer cells, while minimal binding was observed in CD13-negative cells. nih.gov This highlights the specificity of the NGR peptide for its receptor. The main mechanism for the cellular uptake of some peptide conjugates has been identified as endocytosis, with localization observed in lysosomes. nih.gov

Flow cytometry provides a quantitative method to complement microscopy, measuring the fluorescence intensity of cell populations to determine the extent of peptide uptake. nih.govelte.hu Studies comparing different NGR-drug conjugates have used flow cytometry to demonstrate concentration-dependent uptake, revealing differences in the efficiency of cellular entry between various conjugate designs. elte.hu

Table 1: Microscopy Techniques in NGR Peptide Cellular Uptake Studies

Technique Probe/Label Cell Lines Key Findings Reference
Confocal Microscopy DiI-loaded polymer HT-1080, HUVEC NGR-modification leads to faster cellular uptake, dependent on CD13 expression. nih.gov
Fluorescent Microscopy Doxorubicin (intrinsic) APN/CD13-positive cells NGR-targeted liposomes are internalized via the endosomal pathway, with subsequent nuclear localization of DOX. nih.gov
Fluorescent Microscopy Oregon Green 488 (OG) CD13-positive and CD13-negative cells The cyclic NGR peptide cKNGRE-OG demonstrates specific binding and active uptake in CD13+ cells. nih.gov

Functional Assays in 2D Cell Culture Systems

Following cellular uptake, functional assays in two-dimensional (2D) cell culture systems are employed to assess the biological consequences of NGR peptide-mediated delivery. These assays are crucial for determining the efficacy of NGR-conjugated therapeutic agents.

Cytotoxicity is a primary endpoint evaluated in these studies. The MTT assay is a common colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability. mdpi.comnih.gov In studies involving NGR-doxorubicin compositions, the MTT assay has been used to demonstrate a dose-dependent cytotoxic effect on cancer cell lines. mdpi.com For example, in the CD13-positive HT-1080 fibrosarcoma cell line, an NGR-targeted phospholipid composition of doxorubicin (NPh-Dox-NGR) showed a significantly higher cytostatic effect compared to the free drug. mdpi.com Conversely, in the CD13-negative MCF-7 cell line, there was no significant difference in cytotoxicity, underscoring the target-specific action of the NGR peptide. mdpi.com

Apoptosis, or programmed cell death, is another critical functional outcome. This can be assessed using techniques such as annexin-V/PI double staining followed by flow cytometry. nih.gov This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Studies have shown that NGR-conjugated therapeutics can induce apoptosis. For instance, an NGR peptide fused to the A subunit of the Shiga toxin (A-NGR) was shown to effectively inhibit the growth of CD13-positive HT1080 and U937 cells by inducing apoptosis. nih.gov Furthermore, the molecular pathways of apoptosis can be investigated using real-time reverse transcription-polymerase chain reaction (RT-PCR) to measure alterations in the mRNA expression of apoptosis-related genes, such as caspases. nih.gov The A-NGR fusion protein was found to significantly increase the mRNA expression of caspase 3 and caspase 9. nih.gov

Other functional assays can evaluate the anti-angiogenic potential of NGR-targeted compounds. An in vitro tubule formation assay, where endothelial cells are co-cultured with other cell types, can be used to assess the ability of a compound to inhibit the formation of vessel-like structures. mdpi.com A decreased tubule formation was observed in the presence of NGR-hTNF compared to non-targeted hTNF, indicating that the NGR-mediated targeting enhances anti-angiogenic activity. mdpi.com

Table 2: Functional Assays for NGR Peptide Conjugates in 2D Cell Culture

Assay Type Method Cell Lines Compound Key Findings Reference
Cytotoxicity MTT Assay HT-1080 (CD13+), MCF-7 (CD13-) NPh-Dox-NGR Enhanced, dose-dependent cytotoxicity in CD13+ cells; no significant enhancement in CD13- cells. mdpi.com
Apoptosis Annexin-V/PI Staining HT1080 (CD13+), U937 (CD13+) A-NGR Fusion Protein A-NGR induces apoptosis in CD13-positive cancer cells. nih.gov
Gene Expression Real-time RT-PCR HT1080, U937 A-NGR Fusion Protein Significant increase in mRNA expression of caspase 3 and caspase 9. nih.gov

Application in 3D Cell Culture and Organoid Models Mimicking Microenvironments

While 2D cell cultures are invaluable, they lack the complex cell-cell and cell-matrix interactions of a native tumor. Three-dimensional (3D) cell culture and organoid models offer a more physiologically relevant system to study the efficacy of targeted therapies. merckmillipore.comnih.gov These models recapitulate aspects of tissue architecture and the tumor microenvironment. merckmillipore.comcorning.com

The application of NGR peptides has been explored in 3D hydrogel-based systems to better mimic the natural cancer microenvironment. researchgate.netresearchgate.net Hydrogels, such as gelatin methacrylate (B99206) (GelMA), can be used to construct 3D microenvironments for cancer cells, like the PC3 prostate cancer line. researchgate.netresearchgate.net Studies have evaluated the characteristics of GelMA to model the prostate cancer environment and to determine the effects of NGR peptides within this context. researchgate.net These 3D models allow for the observation of a dynamic microenvironment influenced by the concentration of the targeted agent. researchgate.net

Organoids, which are self-organizing 3D cell aggregates derived from stem cells or primary tissues, represent an even more advanced model system. merckmillipore.combio-techne.com They can harbor multiple cell lineages with a composition and architecture that closely resembles the primary tissue, making them powerful tools for disease modeling and drug screening. merckmillipore.combio-techne.com While the specific application of NGR peptide trifluoroacetate (B77799) in complex organoid models is an emerging area, the foundation for such studies is well-established. The ability to generate tumor organoids, or "tumoroids," from patient biopsies allows for personalized medicine approaches. corning.com These models can be used to test the penetration and efficacy of NGR-targeted nanomedicines in a patient-specific context before clinical application.

The use of 3D co-culture models, incorporating not just tumor cells but also endothelial cells and fibroblasts, can provide significant insights into how NGR-targeted therapies affect the different components of the tumor microenvironment. These systems are crucial for evaluating the peptide's ability to navigate a more complex and dense tissue structure, a key challenge in solid tumor therapy.

In Vivo Preclinical Research Models

Xenograft and Syngeneic Animal Models for Target Validation

To evaluate the targeting ability and therapeutic potential of NGR peptides in a living system, researchers utilize various animal models, primarily xenograft and syngeneic tumor models. nih.govresearchgate.netnih.gov

Xenograft models involve the implantation of human tumor cells into immunodeficient mice. These models are widely used for in vivo target validation. For example, mice bearing HT-1080 (CD13-positive) and MCF-7 (CD13-negative) xenografts have been used to assess the tumor-homing specificity of NGR peptides conjugated to imaging agents. nih.gov In vivo fluorescence imaging in these models showed significant accumulation of an NGR-Cy5.5 probe in the HT-1080 tumors, while much lower signal was detected in the MCF-7 tumors, confirming the peptide's specificity for its CD13 target in a complex biological environment. nih.gov

Syngeneic models use immortalized mouse cancer cell lines that are implanted into immunocompetent mice of the same inbred strain. crownbio.com A key advantage of this model is the presence of a fully functional immune system, which is crucial for evaluating immunotherapies and understanding the interaction between a targeted drug and the host immune response. nih.govcrownbio.com For instance, the efficacy of NGR-murine TNF (NGR-mTNF) has been studied in syngeneic mouse models, where its ability to reduce tumor growth was shown to be dependent on an intact immune system. nih.gov These models allow for the study of how NGR-targeted agents can modulate the tumor microenvironment and elicit anti-tumor immune responses. nih.gov

Table 3: In Vivo Models for NGR Peptide Target Validation

Model Type Description Example Application Key Findings Reference
Xenograft Human tumor cells (e.g., HT-1080, MCF-7) implanted in immunodeficient mice. In vivo fluorescence imaging of NGR-Cy5.5. Specific accumulation of the NGR probe in CD13-positive tumors, validating in vivo target engagement. nih.gov

| Syngeneic | Mouse tumor cells (e.g., CT26) implanted in immunocompetent mice of the same strain. | Evaluating the efficacy of NGR-mTNF. | NGR-mTNF treatment reduces tumor growth and induces vascular normalization, an effect dependent on a competent immune system. | nih.gov |

Studies of NGR Peptide Homing and Tumor Penetration

A critical function of the NGR peptide is its ability to "home" to the tumor vasculature by selectively binding to the CD13 receptor expressed on angiogenic endothelial cells. nih.govnih.gov Following this initial binding, the peptide and its conjugated payload must penetrate the vessel wall and move into the extravascular tumor tissue to be effective.

In vivo studies using NGR peptides coupled to fluorescent nanoparticles, such as quantum dots, have demonstrated that the peptide binds to CD13 and co-localizes with the endothelial cell marker CD31 in tumor-associated blood vessels. nih.gov This confirms the specific targeting of the tumor vasculature.

Beyond simple homing, some NGR-based peptides are designed for enhanced tumor penetration. A notable example is the iNGR peptide (CRNGRGPDC), which combines the tumor-homing NGR motif with a tissue-penetrating CendR motif (R/KXXR/K). nih.gov This design principle leverages a two-step mechanism: initial binding to a primary receptor (CD13 for NGR), followed by proteolytic cleavage that exposes the CendR motif. nih.govfrontiersin.org The exposed motif then binds to a second receptor, neuropilin-1, which activates a transport pathway, enabling the peptide and any co-administered or conjugated agents to penetrate deep into the tumor parenchyma. nih.gov Comparative studies have shown that the iNGR peptide penetrates tumor tissue more effectively than the standard NGR peptide, leading to greater tumor penetration of coupled nanoparticles and co-administered drugs like doxorubicin. nih.gov This enhanced delivery has been shown to significantly improve the efficacy of the co-administered drug. nih.govfrontiersin.org

Analysis of NGR Peptide Interactions with the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in tumor progression and response to therapy. NGR-targeted therapies can significantly interact with and modulate the TME.

One of the key effects of NGR-targeted agents, such as NGR-TNF, is the alteration of the tumor vasculature. mdpi.comnih.gov This includes an induction of vascular normalization, which can alleviate tumor hypoxia and improve the delivery of other therapeutic agents. nih.gov The activity of NGR-TNF is based on an improved permeabilization of the newly formed tumor vasculature, which not only enhances the intratumor penetration of chemotherapeutic agents but also facilitates the trafficking of leukocytes into the tumor. mdpi.com

Studies in immunocompetent syngeneic mice have shown that NGR-mTNF treatment leads to a more favorable, immune-supportive TME. nih.gov Tumors treated with NGR-mTNF are characterized by a significant infiltration of CD8+ T cells, which are critical for anti-tumor immunity. nih.gov This suggests that beyond its direct effects on the vasculature, NGR-targeted therapy can activate anti-tumor immune responses. nih.gov The presence of specific cytokines and chemokines within the TME can influence the polarization of tumor-associated macrophages (TAMs) away from a tumor-promoting M2 phenotype towards a tumor-inhibiting M1-like phenotype, further contributing to an anti-tumor environment. nih.gov

Table of Compounds

Compound Name
NGR peptide Trifluoroacetate
Doxorubicin (DOX)
Daunorubicin (B1662515)
1,1'-dioctadecyl-3,3,3',3'- tetramethylindocarbocyanine perchlorate (B79767) (DiI)
Oregon Green 488 (OG)
Gelatin methacrylate (GelMA)
NGR-murine Tumor Necrosis Factor (NGR-mTNF)
NGR-human Tumor Necrosis Factor (NGR-hTNF)
iNGR peptide (CRNGRGPDC)
Cy5.5

Assessment of Peptide Biodistribution and Pharmacokinetics in Research Animals

In preclinical settings, these assessments are typically conducted in tumor-bearing animal models, often mice, to mimic the clinical scenario. nih.govnih.gov To facilitate detection and quantification, the NGR peptide is commonly conjugated with a radiolabel, allowing for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), as well as ex vivo analysis of tissues. nih.govnih.govmdpi.com

Research findings indicate that radiolabeled NGR peptides exhibit favorable pharmacokinetics, characterized by rapid tumor uptake and fast clearance from non-target tissues. nih.govchapman.edu The primary routes of elimination are typically renal and hepatic. researchgate.net For instance, studies using 99mTc-labeled NGR in nude mice with human HepG2 hepatoma xenografts demonstrated significant tumor uptake within hours post-injection, with the kidneys and liver being the main organs involved in clearance. nih.gov

The specificity of NGR peptides for the CD13 receptor, which is overexpressed on tumor neovasculature, is a key factor in its biodistribution profile. nih.govnih.gov This targeted accumulation is evidenced by high tumor-to-background contrast ratios in imaging studies. nih.govresearchgate.net For example, in a study with 68Ga-labeled cyclic NGR peptide in mice bearing HT-1080 fibrosarcoma tumors, the tumor uptake reached 4.96% ± 3.18% of the injected dose per gram of tissue (%ID/g) at 1 hour post-injection, which was significantly higher than in most normal organs except for the kidneys. nih.gov The tumor-to-muscle ratio was found to be 7.39 ± 2.20, indicating high specificity. nih.gov

The structural configuration of the peptide, such as whether it is a monomer or a dimer, can also influence its biodistribution and pharmacokinetic properties. Dimeric NGR peptides have been shown to exhibit higher binding affinity and longer retention in tumors compared to their monomeric counterparts, potentially due to a multivalency effect. researchgate.net

Detailed biodistribution data from various preclinical studies are often presented in tabular format to compare the uptake of the peptide in different organs and at various time points.

Table 1: Biodistribution of 99mTc-NGR in HepG2 Tumor-Bearing Nude Mice (%ID/g)

This table presents the mean percentage of injected dose per gram of tissue ± standard deviation at different time points post-injection.

Organ/Tissue1 h4 h8 h12 h
Blood1.85 ± 0.410.92 ± 0.230.45 ± 0.110.21 ± 0.05
Heart0.98 ± 0.250.51 ± 0.130.28 ± 0.070.15 ± 0.04
Liver4.07 ± 0.763.15 ± 0.622.54 ± 0.511.89 ± 0.38
Spleen0.76 ± 0.190.42 ± 0.110.21 ± 0.050.12 ± 0.03
Lung1.23 ± 0.310.68 ± 0.170.39 ± 0.100.22 ± 0.06
Kidney7.93 ± 2.135.87 ± 1.544.12 ± 1.083.01 ± 0.79
Muscle0.41 ± 0.100.25 ± 0.060.18 ± 0.050.11 ± 0.03
Tumor2.52 ± 0.833.03 ± 0.713.26 ± 0.632.81 ± 0.25

Data sourced from a study on 99mTc-labeled NGR peptide in nude mice bearing human HepG2 hepatoma. nih.gov

Table 2: Biodistribution of 68Ga-NOTA-G3-NGR in HT-1080 Tumor-Bearing Nude Mice at 1 h Post-Injection (%ID/g)

This table shows the mean percentage of injected dose per gram of tissue ± standard deviation.

Organ/Tissue%ID/g
Blood1.15 ± 0.62
Heart0.45 ± 0.26
Liver1.58 ± 0.21
Spleen0.41 ± 0.19
Lung0.74 ± 0.37
Kidney8.71 ± 0.38
Muscle0.72 ± 0.22
Tumor4.96 ± 3.18

Data derived from a study investigating a 68Ga-labeled cyclic NGR peptide in a subcutaneous HT-1080 fibrosarcoma mouse model. nih.gov

These studies collectively demonstrate that NGR peptides can be effectively tracked in vivo, showing specific accumulation in tumor tissues with favorable pharmacokinetic profiles for targeted applications. nih.govnih.gov The rapid clearance from non-target organs minimizes potential systemic exposure and associated side effects, a desirable characteristic for targeted drug delivery systems. nih.gov

Vi. Theoretical and Methodological Considerations in Ngr Peptide Research

Structure-Activity Relationship (SAR) Analysis of NGR Peptide Variants

The biological activity of NGR peptides is not solely dictated by the core tripeptide sequence but is significantly influenced by modifications to its structure, including amino acid substitutions, peptide length, and the surrounding sequence context. SAR analysis is therefore a critical tool for optimizing the binding affinity, specificity, and stability of these peptides. nih.govnih.gov

Binding Affinity : Residues flanking the NGR sequence play a crucial role in modulating binding affinity and specificity. nih.gov Studies have shown that even single amino acid substitutions can dramatically alter binding. For instance, a library screening of NGR peptides with various flanking residues identified sequences with up to five times higher binding to CD13-positive cells compared to the reference sequence, cyclic CVLNGRMEC. nih.gov Another study focusing on optimizing cyclic NGR peptides found that the strategic placement of histidine and cationic amino acids could significantly enhance cell adhesion activity. nih.gov Conversely, substituting any one amino acid within a core binding domain can reduce the affinity constant by several orders of magnitude. nih.gov

Stability : The stability of NGR peptides is a key concern, as the asparagine (Asn) residue is prone to spontaneous deamidation. This process involves a nucleophilic attack that leads to the formation of a succinimide (B58015) intermediate, which then hydrolyzes to form a mixture of isoaspartate-glycine-arginine (isoDGR) and aspartate-glycine-arginine (DGR) isomers. nih.govresearchgate.net This transformation results in a loss of CD13-binding affinity. nih.gov Cyclization of the peptide, for example through a disulfide bridge, reduces the flexibility of the peptide backbone and can decrease the rate of this degradation, thereby enhancing stability compared to linear counterparts. researchgate.net Further strategies to improve stability include the substitution of natural L-amino acids with D-amino acids, which are resistant to proteolytic cleavage. nih.gov For example, replacing lysine (B10760008) residues with the non-proteinogenic amino acid ornithine has been shown to increase chemical stability against digestive enzymes without significantly affecting the peptide's secondary structure or antimicrobial activity in other contexts. mdpi.com

The length of the peptide chain and the sequence context in which the NGR motif is presented are critical determinants of its biological function.

Peptide Length : Research indicates that a pentapeptide containing the NGR sequence flanked by one amino acid on each side can be sufficient for binding activity. nih.govnih.gov However, optimizing the peptide length can lead to enhanced performance. In a study designed to increase the activity of cell-adherent cyclic NGR peptides, a library of different lengths was screened. nih.gov This optimization led to the identification of the peptide cCRHNGRARC, which exhibited 1.65 times higher activity than the previously reported cKCNGRC. nih.gov This demonstrates that extending the peptide chain with specific residues can improve its interaction with the target receptor.

Peptide VariantKey Structural Feature(s)Impact on Activity/BindingReference(s)
cKCNGRC Reference cyclic peptideStandard cell adhesion activity nih.gov
cCRHNGRARC Optimized length, flanking His and Arg residues1.65 times higher cell adhesion activity than cKCNGRC nih.gov
Linear NGR Unconstrained peptide backboneLower affinity and stability compared to cyclic forms nih.govnih.gov
isoDGR/DGR Peptides Product of Asn deamidationLoss of CD13-binding affinity, gains affinity for integrins nih.govresearchgate.netnyu.edu

Comparative Studies with Other Targeting Peptides (e.g., RGD Peptides)

The Arg-Gly-Asp (RGD) peptide is another well-known motif used for targeting tumor vasculature. researchgate.net Comparing NGR and RGD peptides reveals important differences in their receptor targets and subsequent biological effects, which informs their application in research and therapeutic development.

NGR and RGD peptides target distinct receptors that are upregulated in the tumor microenvironment.

NGR Peptides : The primary receptor for the NGR motif is aminopeptidase (B13392206) N (APN/CD13). nih.govmdpi.com This receptor is overexpressed on angiogenic endothelial cells and various tumor cells. nih.gov The interaction is highly specific, and NGR peptides have been reported to have a high degree of tumor selectivity. nih.gov

RGD Peptides : The RGD motif is the recognition sequence for several integrins, particularly αvβ3 and αvβ5 integrins, which are crucial cell adhesion receptors involved in angiogenesis and metastasis. nih.govnih.govnih.gov

Binding Crossover : An interesting phenomenon links these two peptide systems. The chemical instability of the Asn residue in NGR peptides can lead to the formation of the isoDGR motif. nyu.edu This new sequence is recognized by and binds to RGD-binding integrins, effectively switching the peptide's receptor target from CD13 to integrins. nyu.edu This dual-targeting potential, arising from NGR degradation, has been explored in the design of peptide-drug conjugates. nyu.edu Researchers have also intentionally synthesized heterodimers containing both NGR and RGD motifs to simultaneously target both CD13 and integrin receptors. mdpi.com

Peptide MotifPrimary Receptor TargetReceptor FamilyKey Biological AssociationReference(s)
NGR Aminopeptidase N (APN/CD13)Zinc-dependent metalloproteaseTumor Angiogenesis nih.govmdpi.com
RGD αvβ3, αvβ5, and other integrinsCell Adhesion ReceptorsAngiogenesis, Metastasis nih.govnih.gov
isoDGR RGD-binding integrins (e.g., αvβ3)Cell Adhesion ReceptorsAngiogenesis, Metastasis nyu.edunih.gov

The different receptor targets of NGR and RGD peptides translate into distinct biological responses in preclinical models. In comparative studies using polymeric nanocarriers, both RGD- and NGR-targeted carriers demonstrated rapid and specific binding to tumor blood vessels in mouse models of colon carcinoma (CT26) and pancreatic cancer (BxPC3). nih.gov However, this active vascular targeting did not lead to higher long-term tumor accumulation compared to passive targeting via the enhanced permeability and retention (EPR) effect. nih.gov

In cell-based assays, the biological response is highly dependent on receptor expression. For example, a doxorubicin-NGR conjugate showed a significantly greater cytotoxic effect and induced a higher rate of apoptosis in CD13-positive HT-1080 fibrosarcoma cells compared to CD13-negative MCF-7 breast cancer cells. mdpi.com This highlights the target-specific action of the NGR motif. RGD peptides, on the other hand, are widely studied for their ability to inhibit cell adhesion and migration, processes critical for tumor invasion and metastasis. nih.gov

Advanced Characterization Techniques for NGR Peptide Trifluoroacetate (B77799)

The precise characterization of NGR peptide trifluoroacetate is essential to ensure its purity, structural integrity, and functionality. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purification and purity assessment of synthetic peptides like this compound. nih.govnih.gov The method separates the peptide from impurities based on hydrophobicity. The trifluoroacetate counterion, originating from the TFA used during synthesis and purification, is also detectable by these methods. nih.govresearchgate.net

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is routinely used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acid sequence has been produced. nih.govnih.gov This technique provides a precise mass-to-charge ratio, which is compared against the calculated theoretical mass. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. springernature.comuq.edu.au Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, can be used to assign proton resonances and determine through-bond and through-space connectivities. nmims.edu For NGR peptides, NMR can elucidate the conformational effects of cyclization and amino acid substitutions. uzh.ch Furthermore, advanced techniques like transferred NOESY (TR-NOESY) can be used to study the peptide's conformation when bound to its cellular receptor, confirming the specific interactions between the NGR motif and CD13. mdpi.com

Mass Spectrometry for Identity and Purity Confirmation

Mass spectrometry (MS) is an indispensable tool for the primary characterization of N-G-R peptide trifluoroacetate. It provides a rapid and precise measurement of the peptide's molecular weight, which serves to confirm its amino acid sequence identity. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly employed.

For a linear N-G-R peptide (Asn-Gly-Arg), the theoretical monoisotopic mass is calculated based on the sum of the residue masses minus the mass of water molecules lost during peptide bond formation. The presence of the trifluoroacetate (TFA) counterion must also be considered in the final mass. MS analysis should yield an observed mass that closely matches the calculated theoretical mass, typically within a very narrow error margin, thus confirming the peptide's identity. Furthermore, MS can detect the presence of impurities, such as deletion sequences from solid-phase synthesis or byproducts from cleavage, by identifying peaks corresponding to their molecular weights. acs.org

Table 1: Illustrative Mass Spectrometry Data for N-G-R Peptide Trifluoroacetate

ParameterValue
Peptide Sequence Asn-Gly-Arg
Counterion Trifluoroacetate (TFA)
Theoretical Monoisotopic Mass (Peptide only) 345.18 g/mol
Mass of TFA Counterion 114.02 g/mol
Expected Mass [M+H]⁺ 346.19 g/mol
Observed Mass [M+H]⁺ 346.21 g/mol
Mass Deviation < 5 ppm
Purity Assessment >95% (based on relative peak intensity)

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights that are crucial for understanding receptor interaction. springernature.comuq.edu.au While mass spectrometry confirms identity, NMR elucidates the peptide's conformation, which is dictated by its amino acid sequence and its solution environment. nmims.edu

For the N-G-R peptide, 1D and 2D NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign proton resonances to specific amino acid residues. nmims.edu The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about protons that are close in space (< 5 Å), which is fundamental for calculating the peptide's 3D structure. uzh.ch These structural insights are vital as the specific conformation of the N-G-R motif can influence its binding affinity and specificity for the CD13 receptor. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for determining the purity and stability of N-G-R peptide trifluoroacetate. peptide.com This technique separates the peptide from impurities based on hydrophobicity. A C18 column is typically used, with a mobile phase consisting of a gradient of water and acetonitrile, often with trifluoroacetic acid (TFA) added as an ion-pairing agent to improve peak shape and resolution. peptide.comusp.org

The purity of the peptide is quantified by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. peptide.com Stability studies also rely on HPLC to monitor the degradation of the peptide over time under various storage conditions (e.g., temperature, pH). The appearance of new peaks or a decrease in the main peak area indicates degradation, such as the deamidation of the asparagine residue, a common degradation pathway for N-G-R peptides. nih.gov

Table 2: Typical HPLC Parameters for N-G-R Peptide Analysis

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Typical Retention Time 15-17 minutes
Purity Acceptance ≥95%

Bioinformatic and Computational Approaches in N-G-R Peptide Design

Computational methods are increasingly used to accelerate the design and optimization of peptides, providing predictive insights into their behavior before synthesis.

Molecular Docking and Dynamics Simulations of Peptide-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of the N-G-R peptide to its target receptor, CD13. acs.org This method models the peptide and the receptor's binding site, calculating the most stable complex based on scoring functions that estimate binding energy. nih.gov Docking studies can identify key amino acid residues on both the peptide and the receptor that are critical for the interaction, such as hydrogen bonds or salt bridges formed by the arginine residue. mdpi.com

Following docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior of the peptide-receptor complex over time. researchgate.net MD simulations provide a more realistic model of the interaction in a simulated physiological environment, revealing the stability of the binding pose, conformational changes in the peptide or receptor upon binding, and the energetics of the interaction. nih.govmdpi.com These simulations can help refine peptide design to enhance binding affinity and specificity. acs.org

Table 3: Illustrative Molecular Docking and MD Simulation Results for N-G-R with CD13

Computational MethodKey FindingImplication for Design
Molecular Docking Identification of key binding pocket residues in CD13 (e.g., Glu263, Arg260). researchgate.netFlanking residues on the N-G-R peptide can be modified to enhance interactions with these key residues.
Molecular Dynamics The peptide maintains a stable conformation in the binding site over a 100 ns simulation. plos.orgThe core N-G-R sequence provides a stable scaffold for targeted drug delivery.
Binding Free Energy Calculation Calculated binding free energy (ΔG) of -8.5 kcal/mol.Provides a quantitative measure to compare the binding affinity of different N-G-R peptide analogues.

In Silico Prediction of Peptide Stability and Targeting Efficiency

In silico tools can predict the physicochemical properties of N-G-R peptides, including their stability and potential for successful targeting. Algorithms can forecast susceptibility to enzymatic degradation in biological fluids, which is a major hurdle for peptide therapeutics. For instance, the deamidation of asparagine in the N-G-R motif can be modeled to predict its rate under different conditions, guiding modifications to improve stability. nih.gov

Vii. Challenges and Future Directions in Ngr Peptide Trifluoroacetate Academic Research

Enhancing Targeting Specificity and Reducing Off-Target Interactions

A primary challenge in the academic use of NGR peptide trifluoroacetate (B77799) is improving its targeting specificity to tumor cells and vasculature while minimizing interactions with healthy tissues. Although APN/CD13 is overexpressed in the tumor neovasculature, it is also present on various normal cells, including epithelial cells and fibroblasts nih.gov. Research has revealed that different isoforms of APN/CD13 exist, with a specific isoform being recognized by the NGR peptide in tumor blood vessels, which accounts for its tumor-homing properties mdpi.comnih.gov.

One significant issue is the chemical instability of the NGR motif. The asparagine residue is prone to deamidation, a non-enzymatic reaction that converts it to aspartyl and isoaspartyl (isoDGR) derivatives nih.govnyu.edu. This transformation can alter the peptide's binding affinity. Interestingly, the resulting isoDGR motif is a ligand for RGD-binding integrins, which are also crucial for tumor angiogenesis and metastasis nih.govnyu.edu. This NGR-to-isoDGR rearrangement creates a dual-targeting agent that can bind to both CD13 and integrins. While this can be exploited for enhanced tumor targeting, controlling this conversion and understanding its impact on specificity is a key area of research nih.govnyu.edu.

Strategies to enhance specificity include:

Structural Modification: Modifying the peptide's structure, for example, through cyclization (e.g., CNGRC), can constrain its conformation, leading to improved affinity for the target receptor nih.gov.

Preventing Degradation: N-methylation of the glycine (B1666218) residue in the NGR sequence has been shown to block the deamidation reaction, preventing the formation of isoDGR and maintaining specificity for the CD13 receptor researchgate.net.

Dimerization: Creating dimeric versions of the NGR peptide is another strategy explored to improve binding affinity and pharmacokinetic characteristics nih.gov.

Table 1: Strategies to Enhance NGR Peptide Targeting Specificity

Strategy Mechanism Key Research Finding
Cyclization Conformational constraint of the peptide backbone. Cyclic NGR peptides like c[CNGRC] show increased efficiency and are widely used for targeted delivery nih.gov.
Dual Targeting Spontaneous NGR to isoDGR rearrangement allows binding to both CD13 and RGD-binding integrins nih.govnyu.edu. Can be exploited for broader anti-tumor activity, but the conversion is often uncontrolled nih.gov.
N-methylation Blocking the nucleophilic attack that initiates deamidation. N-methylation of glycine prevents the formation of isoaspartate, preserving CD13 binding without integrin interaction researchgate.net.
Dimerization Increasing avidity through multiple binding sites. Dimerizing NGR peptides can improve pharmacokinetic profiles and the ratio of tumor to non-target tissue uptake nih.gov.

Overcoming Biological Barriers for Improved Preclinical Efficacy

For NGR peptide trifluoroacetate-based constructs to be effective in a preclinical setting, they must overcome several biological barriers that limit their delivery to and penetration of solid tumors nih.gov. These barriers include rapid renal excretion, enzymatic degradation in the bloodstream, and poor penetration into the tumor mass beyond the vasculature nih.govnih.gov.

The small size of peptides leads to a short half-life in circulation due to quick clearance by the kidneys nih.gov. Furthermore, peptidases in the blood can degrade linear peptides, reducing the amount that reaches the tumor site. Even after reaching the tumor vasculature, penetrating the dense tumor microenvironment to reach cancer cells deeper within the tissue is a significant hurdle nih.gov.

To address these challenges, researchers have integrated NGR peptides into larger delivery systems:

Nanoparticle Conjugation: Attaching NGR peptides to the surface of nanoparticles, such as liposomes or phospholipid compositions, can protect the peptide from degradation, extend its circulation time, and facilitate accumulation in the tumor through the enhanced permeability and retention (EPR) effect researchgate.netmdpi.com.

Polymer Conjugation: Modifying polymers with NGR peptides can increase the targeting efficiency and signal intensity in imaging applications due to multivalent effects nih.gov.

Fusion Proteins: Creating fusion proteins, such as NGR-TNF (Tumor Necrosis Factor), allows for the targeted delivery of potent biological agents. NGR-TNF has been shown to effectively deliver TNF to tumor vessels by overcoming biological barriers that typically restrict drug penetration nih.gov.

Development of Next-Generation NGR Peptide Architectures for Research

The limitations of early linear NGR peptides have driven the development of more complex and stable architectures designed for enhanced performance in research applications. The evolution of these architectures focuses on improving stability, receptor affinity, and functional versatility.

Cyclic Peptides: The most significant advancement has been the development of cyclic NGR peptides. The disulfide bridge in c[CNGRC] or an amide bond in c[KNGRE]-NH2 provides conformational rigidity, which not only enhances binding affinity but also increases resistance to enzymatic degradation compared to linear counterparts nih.gov.

Thioether-Cyclized Peptides: To improve upon the potential instability of disulfide bridges in the biological environment, NGR peptides cyclized via a more stable thioether bond (e.g., c[CH2-CO-NGRC]) have been synthesized and studied nih.gov.

Table 2: Comparison of NGR Peptide Architectures

Architecture Example Key Feature Advantage in Research
Linear G-NGR-G Simple structure Basic model for initial binding studies.
Cyclic (Disulfide) c[CNGRC] Conformational rigidity Higher affinity and stability; widely used for targeted delivery of drugs and imaging agents nih.gov.
Cyclic (Thioether) c[CH2-CO-NGRC] Increased stability of cyclic bond Potentially more robust in vivo compared to disulfide-bridged peptides nih.gov.
Dimeric 64Cu-DOTA-NGR2 Multivalency Improved pharmacokinetic characteristics and tumor-to-nontarget ratios nih.gov.
Fusion Protein NGR-TNF Targeted delivery of a cytokine Overcomes biological barriers to deliver a potent payload directly to tumor vasculature nih.gov.

Integration of this compound into Advanced Multi-Modal Research Platforms

The targeting capabilities of this compound make it an ideal component for multi-modal platforms that combine diagnostics and therapeutics, often referred to as "theranostics." These advanced research tools enable simultaneous visualization of tumors and delivery of a therapeutic payload, allowing for real-time monitoring of target engagement and therapeutic response.

Multimodal Imaging: NGR peptides have been conjugated to a wide variety of imaging probes for use across different modalities. This includes fluorescent dyes for optical imaging and microscopy, as well as chelators for radiolabeling with isotopes like 99mTc or 64Cu for SPECT and PET imaging, respectively researchgate.netnih.govnih.gov. This allows for non-invasive imaging of CD13 expression and tumor vasculature in living subjects researchgate.net.

Combined Imaging and Therapy: By incorporating both an imaging agent and a therapeutic drug into a single NGR-targeted construct (e.g., a nanoparticle or liposome), researchers can track the biodistribution and tumor accumulation of the therapeutic agent. For instance, doxorubicin-loaded liposomes decorated with NGR peptides can be co-labeled with a fluorescent probe to visualize their uptake by CD13-expressing tumor cells nih.gov.

Radio-theranostics: The use of radionuclides that emit both imaging (gamma rays) and therapeutic (beta or alpha particles) radiation is a promising strategy. For example, conjugating NGR peptides to an isotope like 188Re allows for both SPECT imaging and radiotherapy, delivering a cytotoxic radiation dose specifically to the tumor site nih.gov.

The development of these integrated platforms is a key future direction, as it provides powerful tools for preclinical cancer research, enabling more detailed studies of drug delivery, tumor biology, and the efficacy of targeted treatments.

Table of Mentioned Compounds

Compound Name Abbreviation / Other Names
Asparagine-Glycine-Arginine Peptide NGR peptide
Trifluoroacetic Acid TFA
Aminopeptidase (B13392206) N APN, CD13
Isoaspartyl-Glycine-Arginine isoDGR
Doxorubicin (B1662922) Dox
Daunomycin Dau

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.